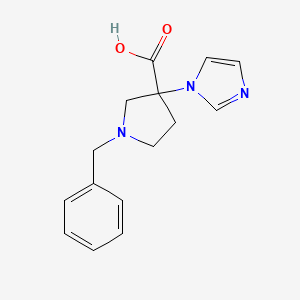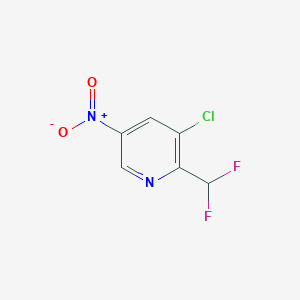
3-Chloro-2-(difluoromethyl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(difluoromethyl)-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives It contains a chloro group, a difluoromethyl group, and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethyl)-5-nitropyridine typically involves multiple steps. One common method includes the chlorination of 2-(difluoromethyl)-5-nitropyridine. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-2-(difluoromethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.
Reduction: Formation of 3-chloro-2-(difluoromethyl)-5-aminopyridine.
Oxidation: Formation of 3-chloro-2-(difluoromethyl)-5-carboxypyridine.
科学的研究の応用
3-Chloro-2-(difluoromethyl)-5-nitropyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Chloro-2-(difluoromethyl)-5-nitropyridine depends on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can facilitate interactions with biological molecules through redox reactions, while the difluoromethyl group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
3-Chloro-2-(trifluoromethyl)-5-nitropyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Bromo-2-(difluoromethyl)-5-nitropyridine: Similar structure but with a bromo group instead of a chloro group.
2-(Difluoromethyl)-5-nitropyridine: Lacks the chloro group, making it less reactive in certain substitution reactions.
Uniqueness
3-Chloro-2-(difluoromethyl)-5-nitropyridine is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both chloro and difluoromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C6H3ClF2N2O2 |
|---|---|
分子量 |
208.55 g/mol |
IUPAC名 |
3-chloro-2-(difluoromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-1-3(11(12)13)2-10-5(4)6(8)9/h1-2,6H |
InChIキー |
APXMGDKJWDSYBT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


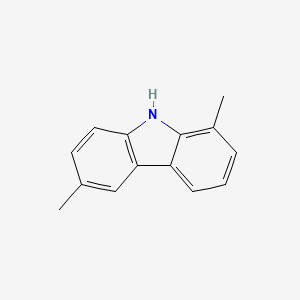
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
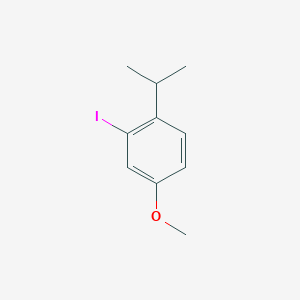
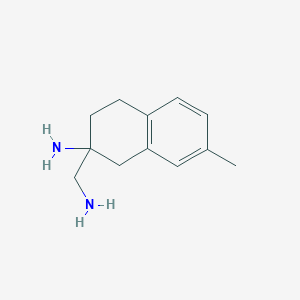
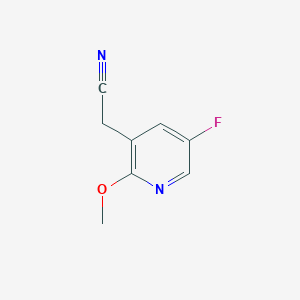
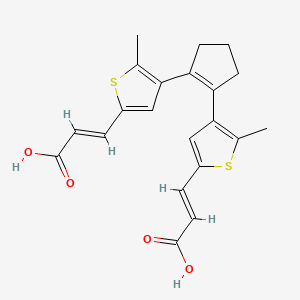
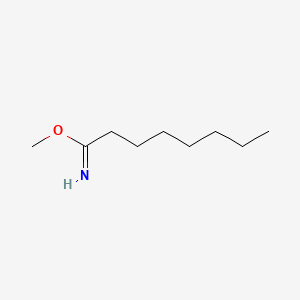

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)

